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molecular formula C10H9N3O B8321266 1-(2-Hydroxyethyl)-1H-benzimidazole-7-carbonitrile

1-(2-Hydroxyethyl)-1H-benzimidazole-7-carbonitrile

Cat. No. B8321266
M. Wt: 187.20 g/mol
InChI Key: LYDZBCFIIYATHV-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

A solution of 1-(2-hydroxyethyl)-1H-benzimidazole-7-carbonitrile (0.29 g, 1.5 mmol) in dry THF (6.2 ml) is cooled to −78° C. and MeLi (5.8 mL, 9.3 mmol) is added slowly. After the addition the reaction mixture is allowed to warm up to ambient temperature and kept such for 30 min. The temperature is brought down to −78° C. again and water (4 ml) was added slowly. After warming up the reaction mixture is acidified to pH 4 and heated at 50° C. for 30 min. Solvents are removed under reduced pressure and the residue is partitioned between ethyl acetate and aq. NaHCO3. The organic extract is further washed with water and brine, dried over Na2SO4 and concentrated. Purification is performed on flash silica column using ethyl acetate-methanol as the eluent to give the desired product (0.25 g, 80%).
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[C:8]2C(C#N)=CC=[CH:12][C:7]=2[N:6]=[CH:5]1.[Li][CH3:16].O.[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[OH:1][CH2:2][CH2:3][N:4]1[C:8]2[C:18]([C:22](=[O:21])[CH3:16])=[CH:19][CH:20]=[CH:12][C:7]=2[N:6]=[CH:5]1

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
OCCN1C=NC2=C1C(=CC=C2)C#N
Name
Quantity
6.2 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
[Li]C
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
is brought down to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming up the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is further washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCN1C=NC2=C1C(=CC=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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